2-(2-chlorophenoxy)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide
Overview
Description
2-(2-chlorophenoxy)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as "BAY 11-7082" and has been found to have anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of inflammation and immune response. By inhibiting this pathway, the compound reduces the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to reduce inflammation and oxidative stress in various tissues and organs. It also has anti-cancer properties and has been studied for its potential use in cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-chlorophenoxy)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide in lab experiments include its anti-inflammatory and anti-cancer properties, as well as its ability to inhibit the NF-κB pathway. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 2-(2-chlorophenoxy)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide. These include further studies on its mechanism of action, safety, and efficacy in the treatment of inflammatory and cancerous conditions. Additionally, its potential use as a therapeutic agent in other diseases such as Alzheimer's disease and Parkinson's disease could also be explored.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4/c23-17-6-2-4-8-19(17)28-13-20(26)24-15-11-9-14(10-12-15)21-25-18-7-3-1-5-16(18)22(27)29-21/h1-12H,13H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUOKYNQCFFUTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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